3-(N,N-Dimethylmyristylammonio)propanesulfonate, with the CAS number 14933-09-6, is a zwitterionic surfactant characterized by its unique structure that includes a long hydrophobic myristyl chain and a sulfonate group. Its molecular formula is and it has a molecular weight of 363.599 g/mol. This compound is often utilized in biochemical research and life sciences due to its properties that facilitate solubilization and stabilization of proteins and other biomolecules in various experimental conditions .
SB-14 interacts with proteins through a combination of forces:
This compound exhibits significant biological activity as a surfactant. It effectively solubilizes membrane proteins, making it valuable in studies involving cardiac 5′-nucleotidase and microsomal proteins . Moreover, it has been shown to maintain the structural integrity of proteins during electrophoretic separation and chromatography, making it an essential reagent in biochemistry and proteomics. Its zwitterionic nature allows it to stabilize proteins without denaturing them, which is crucial for maintaining biological activity during experiments .
The synthesis of 3-(N,N-Dimethylmyristylammonio)propanesulfonate typically involves the reaction of myristylamine with propanesulfonic acid under controlled conditions. This reaction can be catalyzed by various agents to enhance yield and purity. The process generally requires careful monitoring of temperature and pH to ensure optimal reaction conditions. Post-synthesis, purification steps such as crystallization or chromatography may be employed to isolate the final product in high purity .
3-(N,N-Dimethylmyristylammonio)propanesulfonate finds diverse applications across various fields:
Studies on the interactions of 3-(N,N-Dimethylmyristylammonio)propanesulfonate with other compounds have revealed its ability to form complexes with various biomolecules. It has been shown to enhance the solubility of hydrophobic drugs when used in formulations, thereby improving bioavailability. Additionally, its interactions with lipids and proteins have been extensively studied to understand its role in membrane dynamics and protein folding processes .
Several compounds share structural similarities with 3-(N,N-Dimethylmyristylammonio)propanesulfonate. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
3-(N,N-Dimethyltetradecylammonio)propanesulfonate | 14933-09-6 | Longer tetradecyl chain; similar surfactant properties |
Myristyldimethyl(3-sulfopropyl)ammonium Hydroxide Inner Salt | 14933-09-6 | Hydroxide form; used as a phase transfer catalyst |
1-Tetradecanaminium, N,N-dimethyl-N-(3-sulfopropyl)-, inner salt | 14933-09-6 | Inner salt form; effective in biological applications |
3-[dimethyl(tetradecyl)azaniumyl]propane-1-sulfonate | 14933-09-6 | Zwitterionic nature; versatile applications |
These compounds exhibit similar surfactant characteristics but differ primarily in their hydrophobic chain length or functional groups, which influence their solubility, stability, and application scope.
The molecular structure of 3-(N,N-Dimethylmyristylammonio)propanesulfonate features a quaternary ammonium cation and a sulfonate anion separated by a three-carbon spacer, forming a zwitterionic headgroup. This arrangement creates a net neutral charge at physiological pH, as the positively charged trimethylammonium group ($$ \text{N}^+(\text{CH}3)3 $$) and the negatively charged sulfonate group ($$ \text{SO}_3^- $$) balance each other [1] [4]. The zwitterionic nature reduces electrostatic repulsion between surfactant monomers, enabling tighter packing at interfaces compared to purely cationic or anionic surfactants [2].
Experimental studies using quantum mechanical calculations demonstrate that maintaining charge balance between the solute and solvent is critical for stabilizing zwitterionic systems. Imbalances can destabilize the orbital gap, leading to unreliable computational models [3]. For 3-(N,N-Dimethylmyristylammonio)propanesulfonate, the equilibrium between its cationic and anionic moieties ensures minimal conductivity ($$\leq 20\ \mu\text{mho/cm}$$ at 0.1 M), reflecting its electro-neutrality in solution [1]. This charge balance also facilitates selective anion uptake in micellar systems, akin to cationic surfactants, despite the overall neutral charge [2].
The myristyl chain ($$ \text{C}{14}\text{H}{29} $$) dominates the hydrophobic domain of 3-(N,N-Dimethylmyristylammonio)propanesulfonate, while the zwitterionic headgroup governs hydrophilic interactions. This amphiphilic structure results in micelles with an average molecular weight of 30,200 Da and an aggregation number of 83, indicating robust self-assembly in aqueous environments [1]. The interfacial hydration of these micelles is markedly lower than that of cationic counterparts like cetyltrimethylammonium bromide (CTAB), as evidenced by suppressed excited-state proton transfer (ESPT) dynamics [2]. Reduced hydration correlates with tighter headgroup packing, which enhances micellar stability and minimizes water penetration into the hydrophobic core.
Fluorescence anisotropy decay studies further reveal that the sulfobetaine’s interfacial rigidity exceeds that of cationic surfactants. For instance, the rotational correlation time of embedded fluorophores within 3-(N,N-Dimethylmyristylammonio)propanesulfonate micelles is 2.3 ns, compared to 1.6 ns for CTAB micelles, underscoring the denser packing of zwitterionic headgroups [2]. This compact architecture is critical for applications requiring low denaturation of membrane proteins, as it mimics natural lipid bilayer environments.
The functional properties of 3-(N,N-Dimethylmyristylammonio)propanesulfonate vary significantly with alkyl chain length and headgroup spacing when compared to other sulfobetaines. The table below summarizes key differences:
Property | SB 3-14 (C14) [1] [5] | SB 3-12 (C12) [5] | SB 3-10 (C10) [5] |
---|---|---|---|
Critical Micelle Concentration (mM) | 0.1–0.4 | 2–4 | 25–40 |
Aggregation Number | 83 | 55 | 30 |
Micellar Molecular Weight (Da) | 30,200 | 18,500 | 9,000 |
Solubility in Water (mg/mL) | 50 | 100 | 150 |
Longer alkyl chains, as in SB 3-14, lower the CMC by enhancing hydrophobic interactions, while shorter chains (SB 3-10) require higher concentrations for micellization [5]. The aggregation number scales with chain length due to increased van der Waals interactions, resulting in larger micelles for SB 3-14. Additionally, the three-carbon spacer between the ammonium and sulfonate groups in SB 3-14 optimizes charge separation, whereas derivatives with shorter spacers exhibit reduced solubility and higher CMC values [4].
Critical Micelle Concentration Characteristics
3-(N,N-Dimethylmyristylammonio)propanesulfonate exhibits a critical micelle concentration ranging from 0.1 to 0.4 millimolar at temperatures between 20-25°C [1] [2] [3] [4]. This relatively low critical micelle concentration value reflects the compound's favorable thermodynamic properties for spontaneous micelle formation and its effectiveness as a surfactant. The compound demonstrates typical zwitterionic surfactant behavior, where micellization occurs through a cooperative assembly process driven by both enthalpic and entropic contributions [5] [6] [7].
Aggregation Behavior and Micelle Structure
The aggregation number of 3-(N,N-Dimethylmyristylammonio)propanesulfonate micelles is consistently reported as 83 molecules per micelle [1] [2] [3] [4], with a micellar average molecular weight of 30,200 daltons. Molecular dynamics simulations reveal that the micelles adopt a near-spherical geometry with an average angle of 110° between the zwitterionic headgroup and the alkyl tail, creating an L-type conformation that exposes the positively charged ammonium groups to the aqueous solution [8] [9]. This structural arrangement facilitates specific interactions with anions while maintaining the overall micelle integrity.
Thermodynamic Framework of Micellization
The micellization process of 3-(N,N-Dimethylmyristylammonio)propanesulfonate follows classical thermodynamic principles with distinctive characteristics typical of zwitterionic surfactants. The standard Gibbs energy of micellization is negative, indicating thermodynamically favorable spontaneous micelle formation [5] [6] [7]. The standard enthalpy of micellization is positive, characteristic of an endothermic process, while the standard entropy change is also positive, demonstrating that micellization is entropy-driven [5] [6] [7].
The compound exhibits enthalpy-entropy compensation behavior, a phenomenon commonly observed in surfactant systems where increasing temperature leads to compensatory changes in enthalpy and entropy contributions while maintaining relatively constant Gibbs energy values [5]. The heat capacity change upon micellization is lower than expected for purely hydrophobic interactions, suggesting significant contributions from polar interactions at the headgroup level [5].
Temperature Dependence and Phase Behavior
Temperature variations significantly influence the micellization dynamics of 3-(N,N-Dimethylmyristylammonio)propanesulfonate. As temperature increases, the enthalpic contribution to micellization decreases while the entropic contribution becomes more pronounced [7] [10]. This temperature dependence follows the general trend observed in zwitterionic surfactants, where the balance between hydrophobic interactions and headgroup hydration changes with thermal energy input.
Property | Value | Temperature Range | Reference |
---|---|---|---|
Critical Micelle Concentration | 0.1-0.4 mM | 20-25°C | [1] [2] [3] [4] |
Aggregation Number | 83 | 25°C | [1] [2] [3] [4] |
Micellar Molecular Weight | 30,200 Da | 25°C | [1] [2] [3] [4] |
Headgroup-Tail Angle | 110° | 25°C | [8] [9] |
Anion Binding Mechanisms
3-(N,N-Dimethylmyristylammonio)propanesulfonate micelles demonstrate remarkable selectivity for anion binding, exhibiting the chameleon effect characteristic of zwitterionic surfactants [11] [12] [13]. Despite being formally neutral as monomers, the micelles preferentially uptake anions, transforming into anionoid micelles with net negative surface charge [11] [12] [14]. This anion binding occurs through direct ion-pairing interactions between anions and the positively charged quaternary ammonium center of the zwitterionic headgroup [11] [8].
Thermodynamic Characteristics of Anion Binding
The anion binding process to 3-(N,N-Dimethylmyristylammonio)propanesulfonate micelles is consistently exothermic and enthalpy-driven for both strongly bound anions like perchlorate and more weakly bound species such as bromide [11] [15]. The binding process is entropically unfavorable, indicating a net loss of translational degrees of freedom upon anion association [11] [15]. The Gibbs free energy changes remain modest across different extents of anion binding, suggesting that the enthalpy and entropy contributions largely compensate each other [11].
Hofmeister Series Adherence
The anion binding strength to 3-(N,N-Dimethylmyristylammonio)propanesulfonate micelles follows the Hofmeister series ordering: fluoride < chloride < bromide < iodide < perchlorate [8] [9]. This sequence directly correlates with the anions' ability to partially dehydrate and approach the positively charged ammonium groups at the micellar interface [8]. Molecular dynamics simulations confirm that strongly adsorbing anions like perchlorate form ion-pair-type species with the ammonium groups, while weakly interacting anions maintain greater hydration shells [8] [9].
Electrostatic and Hydration Effects
The ion-anion interactions in 3-(N,N-Dimethylmyristylammonio)propanesulfonate micelles involve complex interplay between electrostatic forces, solvent reorganization, and hydration effects [11] [16]. The L-type conformation of the surfactant molecules exposes the positively charged ammonium groups to the solution, facilitating anion approach and binding [8] [9]. The extent of anion binding correlates directly with measured zeta-potential values, confirming the electrostatic nature of these interactions [8].
Anion | Binding Strength | Thermodynamic Character | Zeta Potential Effect | Reference |
---|---|---|---|---|
Perchlorate (ClO₄⁻) | Strong | Exothermic, enthalpy-driven | Large negative shift | [11] [12] [14] [17] |
Iodide (I⁻) | Strong | Strong interaction | Negative shift | [12] [17] |
Bromide (Br⁻) | Weak | Exothermic, enthalpy-driven | Moderate negative shift | [11] [12] [14] [17] |
Chloride (Cl⁻) | Very weak | Minimal interaction | Minimal effect | [16] |
Theoretical Foundation of Hofmeister Effects
The applicability of the Hofmeister series to anion adsorption on 3-(N,N-Dimethylmyristylammonio)propanesulfonate micelles provides fundamental insights into specific ion effects in zwitterionic systems [18] [19] [20]. The Hofmeister series, originally developed to describe ion effects on protein precipitation, accurately predicts the relative binding strengths of different anions to these micelles [8] [9]. The series ordering reflects the intrinsic properties of anions, including their polarizability, hydration energy, and size [20].
Mechanistic Basis for Hofmeister Ordering
The Hofmeister series applicability to 3-(N,N-Dimethylmyristylammonio)propanesulfonate stems from the differential ability of anions to approach the positively charged ammonium groups at the micellar interface [8]. Chaotropic anions like perchlorate and thiocyanate, positioned at the right end of the Hofmeister series, exhibit large polarizabilities and can more readily shed their hydration shells to interact directly with the surfactant headgroups [18] [20]. Conversely, kosmotropic anions such as fluoride and sulfate maintain their hydration structures and show minimal interaction with the micellar interface [18] [20].
Experimental Validation of Hofmeister Predictions
Multiple experimental techniques confirm the Hofmeister series predictions for anion binding to 3-(N,N-Dimethylmyristylammonio)propanesulfonate micelles. Nuclear magnetic resonance line width measurements demonstrate sharp increases for strongly binding anions like perchlorate, indicating restricted molecular motion upon micelle association [12] [17]. Ion-selective electrode measurements and electrophoretic mobility studies provide quantitative binding parameters that align with Hofmeister predictions [12] [14].
Deviations and Limitations
While the Hofmeister series provides excellent qualitative predictions for anion binding to 3-(N,N-Dimethylmyristylammonio)propanesulfonate micelles, quantitative deviations exist that reflect the specific molecular environment of the zwitterionic interface [16] [20]. The presence of both positive and negative charges in close proximity on the same headgroup creates unique electrostatic fields that can modulate the classical Hofmeister ordering [16]. Additionally, the specific geometry and hydration characteristics of the zwitterionic interface introduce system-specific effects that may not be captured by the general Hofmeister framework [16].
Predictive Applications
The established Hofmeister series applicability enables prediction of anion effects on various properties of 3-(N,N-Dimethylmyristylammonio)propanesulfonate micellar systems [19] [20]. These predictions extend to anion influences on critical micelle concentration values, micellar aggregation numbers, interfacial properties, and reaction kinetics in micellar environments [21] [19]. The framework also allows anticipation of anion effects on protein-micelle interactions and membrane protein stabilization applications [18] [22].
Hofmeister Position | Anion Examples | Interaction Strength | Mechanistic Basis | Reference |
---|---|---|---|---|
Chaotropic (Strong) | ClO₄⁻, SCN⁻, I⁻ | High binding affinity | Low hydration energy, high polarizability | [18] [20] [8] |
Intermediate | Br⁻, NO₃⁻ | Moderate binding | Intermediate hydration/polarizability | [16] [20] |
Kosmotropic (Weak) | Cl⁻, F⁻, SO₄²⁻ | Minimal binding | High hydration energy, low polarizability | [18] [20] [8] |
Theoretical Framework of the Pseudophase Model
The pseudophase model provides a comprehensive theoretical framework for understanding reaction kinetics in 3-(N,N-Dimethylmyristylammonio)propanesulfonate micellar systems [23] [24] [25]. This model treats the micellar system as consisting of two distinct reaction media: the continuous aqueous pseudophase and the micellar pseudophase, where reactants distribute according to their respective partition coefficients [23] [25]. The overall observed reaction rate represents the sum of reaction velocities occurring simultaneously in both pseudophases [23].
Mathematical Formulation and Applications
The pseudophase model for 3-(N,N-Dimethylmyristylammonio)propanesulfonate systems incorporates distribution equilibria between reactants and the two pseudophases, along with intrinsic rate constants for reactions occurring in each environment [23] [24]. For reactions involving nucleophilic anions, the model must account for specific anion binding to the micellar interface, which significantly alters the local concentrations and electrostatic environment [12] [14]. The model successfully describes the kinetic behavior of nucleophilic substitution reactions, where the zwitterionic micelles can either accelerate or inhibit reactions depending on the nature of the reactants and the extent of anion binding [12] [14].
Ion Exchange and Electrostatic Considerations
Applications of the pseudophase model to 3-(N,N-Dimethylmyristylammonio)propanesulfonate systems require careful consideration of ion exchange processes between the continuous medium and the micellar pseudophase [23] [24]. The zwitterionic nature of the surfactant headgroups creates complex electrostatic fields that influence both reactant distribution and intrinsic reactivity [12]. The model incorporates Langmuir-type binding isotherms to describe anion association with the micellar interface, enabling quantitative prediction of how added electrolytes affect reaction rates [12] [14].
Validation Through Nucleophilic Reaction Studies
Extensive validation of the pseudophase model for 3-(N,N-Dimethylmyristylammonio)propanesulfonate systems has been achieved through studies of nucleophilic reactions involving bromide and hydroxide ions [12] [14]. These investigations demonstrate that second-order rate constants for reactions at the micellar surface are similar to those observed in cationic micelles, confirming the anionoid character imparted by specific anion binding [12] [17]. The model successfully predicts the inhibition of nucleophilic reactions upon addition of strongly binding anions like perchlorate, which displace reactive nucleophiles from the micellar interface [12] [14].
Limitations and Extensions
While the pseudophase model provides excellent descriptions of many kinetic phenomena in 3-(N,N-Dimethylmyristylammonio)propanesulfonate systems, certain limitations require model extensions [24]. The assumption of rapid equilibration between pseudophases may not hold for very fast reactions or under conditions of significant micelle structural changes [26] [24]. Additionally, the model's treatment of electrostatic effects may require incorporation of Poisson-Boltzmann distributions for accurate description of ion concentrations in the electrical double layer surrounding the micelles [23].
Predictive Capabilities and Future Applications
The established pseudophase model framework for 3-(N,N-Dimethylmyristylammonio)propanesulfonate enables prediction of reaction outcomes in various chemical systems [23] [25]. These predictive capabilities extend to complex multicomponent systems, including mixed micellar environments and systems containing multiple reactive species [27] [28]. The model serves as a foundation for designing micellar catalytic systems and optimizing reaction conditions for synthetic applications utilizing zwitterionic surfactant media [23] [24].
Model Component | Description | Mathematical Treatment | Experimental Validation | Reference |
---|---|---|---|---|
Reactant Distribution | Partition between phases | Distribution coefficients (K) | Ion-selective electrodes | [12] [14] [23] |
Anion Binding | Specific ion association | Langmuir isotherm | NMR line widths | [12] [17] |
Rate Constants | Intrinsic reactivity in each phase | kwater, kmicelle | Kinetic measurements | [12] [14] [17] |
Ion Exchange | Competitive binding effects | Selectivity coefficients | Electrophoretic mobility | [12] [14] |
Irritant